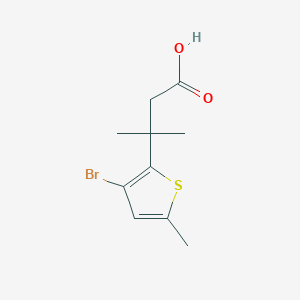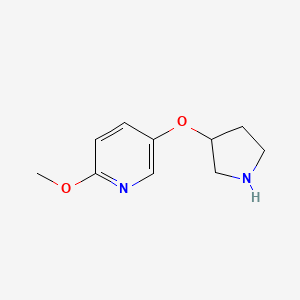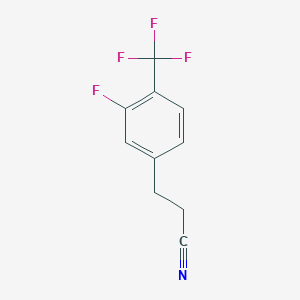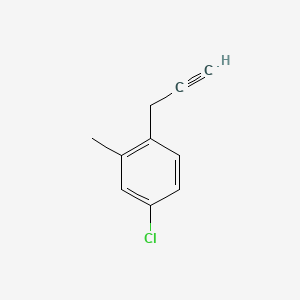
4-Chloro-2-methyl-1-(prop-2-yn-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methyl-1-(prop-2-yn-1-yl)benzene is an organic compound with a molecular formula of C10H9Cl It is characterized by the presence of a chloro group, a methyl group, and a prop-2-yn-1-yl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-1-(prop-2-yn-1-yl)benzene typically involves the alkylation of 4-chloro-2-methylbenzene with propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
4-Chloro-2-methyl-1-(prop-2-yn-1-yl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of 2-methyl-1-(prop-2-yn-1-yl)benzene.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 4-chloro-2-methylbenzoic acid or 4-chloro-2-methylbenzyl alcohol.
Reduction: Formation of 2-methyl-1-(prop-2-yn-1-yl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-2-methyl-1-(prop-2-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Chloro-2-methyl-1-(prop-2-yn-1-yl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-Chloro-2-methyl-1-(prop-2-yn-1-yloxy)benzene
- 4-Chloro-2-methyl-1-(prop-2-yn-1-yl)benzonitrile
- 4-Chloro-2-methyl-1-(prop-2-yn-1-yl)benzaldehyde
Uniqueness
4-Chloro-2-methyl-1-(prop-2-yn-1-yl)benzene is unique due to the presence of the prop-2-yn-1-yl group, which imparts specific reactivity and properties to the compound
特性
分子式 |
C10H9Cl |
|---|---|
分子量 |
164.63 g/mol |
IUPAC名 |
4-chloro-2-methyl-1-prop-2-ynylbenzene |
InChI |
InChI=1S/C10H9Cl/c1-3-4-9-5-6-10(11)7-8(9)2/h1,5-7H,4H2,2H3 |
InChIキー |
MNMANWCJGGDQBO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Dimethylamino)oxolan-3-yl]methanol](/img/structure/B13594954.png)

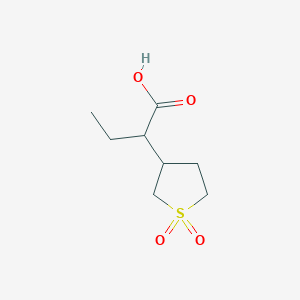
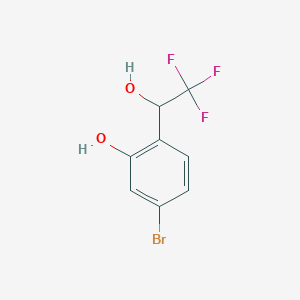
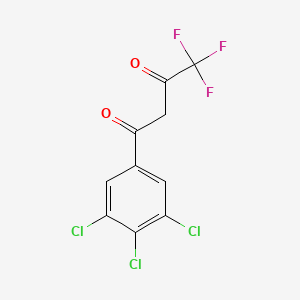

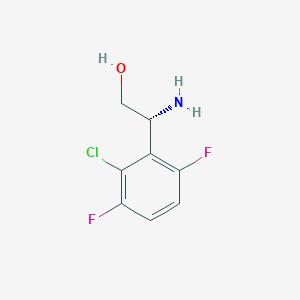

![1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride](/img/structure/B13594977.png)

